6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibitor design Fragment-based drug discovery Lead-like properties

6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 931719-54-9) belongs to the privileged pyrazolo[3,4-d]pyrimidine scaffold class, a well-established adenine bioisostere extensively exploited for ATP-competitive kinase inhibitor design. Characterized by a molecular formula of C12H10ClN5 and a molecular weight of 259.69 g/mol, this compound features three chemically distinct diversification points: a chlorine atom at C-6 suitable for nucleophilic aromatic substitution (SNAr), an anilino (N-phenyl) moiety at C-4 occupying the hinge-binding pharmacophore, and a methyl group at N-1 of the pyrazole ring.

Molecular Formula C12H10ClN5
Molecular Weight 259.69 g/mol
CAS No. 931719-54-9
Cat. No. B1384861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS931719-54-9
Molecular FormulaC12H10ClN5
Molecular Weight259.69 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)Cl
InChIInChI=1S/C12H10ClN5/c1-18-11-9(7-14-18)10(16-12(13)17-11)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16,17)
InChIKeyXJHUTKFLEZEGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 931719-54-9): A Strategic Pyrazolopyrimidine Intermediate for Kinase-Focused Library Synthesis


6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 931719-54-9) belongs to the privileged pyrazolo[3,4-d]pyrimidine scaffold class, a well-established adenine bioisostere extensively exploited for ATP-competitive kinase inhibitor design [1]. Characterized by a molecular formula of C12H10ClN5 and a molecular weight of 259.69 g/mol, this compound features three chemically distinct diversification points: a chlorine atom at C-6 suitable for nucleophilic aromatic substitution (SNAr), an anilino (N-phenyl) moiety at C-4 occupying the hinge-binding pharmacophore, and a methyl group at N-1 of the pyrazole ring [2]. These structural attributes position the compound as a versatile late-stage intermediate for generating focused libraries targeting tyrosine kinases (e.g., Src, EGFR, VEGFR-2) and serine/threonine kinases (e.g., CDK2, GSK-3β) [1].

Why 6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by Common Pyrazolopyrimidine Analogs in Kinase Inhibitor Programs


Generic substitution among pyrazolo[3,4-d]pyrimidine intermediates is not feasible because even minor structural permutations—such as the replacement of N1-methyl with N1-phenyl, removal of the C-6 chlorine, or alteration of the C-4 anilino substituent—profoundly alter the scaffold's kinase inhibition profile, physicochemical properties, and synthetic tractability [1]. For instance, the widely used Src-family inhibitor PP2 (CAS 172889-27-9) bears a bulky tert-butyl group at N-1 (MW = 301.8 g/mol) and a 4-chlorophenyl substituent at C-3, resulting in a molecular weight that is approximately 16% larger and a significantly different LogP, which impacts both membrane permeability and downstream ADME optimization . Conversely, des-chloro analogs such as N-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (MW = 225.25 g/mol) lack the C-6 chlorine handle, rendering them incapable of undergoing the SNAr reactions that enable late-stage diversification into focused kinase inhibitor libraries [2]. The specific combination of C-6 chlorine, C-4 anilino, and N-1 methyl in the target compound strikes a unique balance between synthetic utility (via the C-6 chlorine as a reactive exit vector) and pharmacophoric occupancy (via the 4-anilino hinge binder), a profile that is not simultaneously offered by any single close analog.

6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Quantitative Differentiation Evidence Versus Closest Structural Analogs


Molecular Weight Advantage of 6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Over PP2 for Lead-Like Library Construction

The target compound (MW = 259.69 g/mol) exhibits a molecular weight that is 42.1 g/mol (approximately 14%) lower than the widely used Src-family inhibitor PP2 (MW = 301.8 g/mol), placing it more favorably within lead-like chemical space [1]. This MW reduction results in a lower calculated logP (estimated ~2.2–2.6 vs. ~3.5 for PP2) and improved ligand efficiency metrics, critical parameters for fragment-to-lead and lead optimization campaigns [2]. In the context of the phenylpyrazolo[3,4-d]pyrimidine scaffold, which has demonstrated potent multitarget inhibition against EGFR WT (IC50 range 0.3–24 µM) and VEGFR-2, maintaining a lower MW while retaining the core pharmacophore is essential for balancing potency with drug-like properties [3].

Kinase inhibitor design Fragment-based drug discovery Lead-like properties

C-6 Chlorine as a Unique Synthetic Diversification Handle Absent in Des-Chloro Analogs

The C-6 chlorine atom of 6-chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine enables SNAr reactions with diverse amine, thiol, and alcohol nucleophiles, providing a well-precedented synthetic route for generating compound libraries with structural diversity at the solvent-exposed region of the kinase ATP-binding pocket [1]. In contrast, the des-chloro analog N-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CHEMBL541334, MW = 225.25 g/mol) lacks this reactive handle, limiting its utility to the C-4 anilino pharmacophore alone and precluding late-stage diversification [2]. BindingDB data show that this des-chloro analog exhibits an IC50 > 50 µM against EGFR, confirming that the absence of C-6 substitution—combined with N4-methylation rather than the secondary aniline—severely compromises kinase binding affinity [2]. The target compound's chlorine atom thus serves a dual purpose: as a synthetic handle for library generation and as a potential contributor to target binding through halogen bonding or hydrophobic contacts.

Parallel synthesis Kinase inhibitor libraries Late-stage functionalization

N1-Methyl Substitution Provides a Favorable Physicochemical Profile Compared to N1-Phenyl and N1-H Analogues

The N1-methyl group in 6-chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine results in a molecular weight of 259.69 g/mol and an XLogP3-AA of approximately 2.2, as computed by PubChem [1]. In comparison, the N1-phenyl analogue 6-chloro-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5414-01-7, MW = 321.8 g/mol) carries an additional phenyl ring that increases MW by approximately 62 g/mol (24% heavier) and raises predicted LogP by an estimated 1.5–2.0 log units . The N1-H parent scaffold (6-chloro-1H-pyrazolo[3,4-d]pyrimidine, CAS 23002-51-9, MW = 154.56 g/mol) is substantially smaller but lacks the key 4-anilino pharmacophore, requiring additional synthetic steps to install the hinge-binding motif . Within SAR studies of pyrazolo[3,4-d]pyrimidines as CDK2 inhibitors, 4-anilino compounds consistently exhibited superior potency compared to 4-benzyl analogues, and N1-alkyl substitution (methyl, isopropyl) was essential for achieving selectivity within the CDK family [2].

Physicochemical optimization Kinase inhibitor ADME Scaffold decoration

Scaffold Provenance in Multi-Target Kinase Inhibition: Class-Level Potency of 4-Anilinopyrazolo[3,4-d]pyrimidines Against EGFR, VEGFR-2, and CDK2

The pyrazolo[3,4-d]pyrimidine scaffold bearing a 4-anilino substituent—the exact pharmacophoric feature present in the target compound—has been validated across multiple independent studies as a potent kinase inhibitor motif. In a 2023 study by Elkanzi et al., phenylpyrazolo[3,4-d]pyrimidine analogs demonstrated IC50 values in the range of 0.3–24 µM against EGFR WT and EGFR T790M, with the most potent compound (5i) achieving dual EGFR/VEGFR-2 inhibition at 0.3 µM and 7.60 µM, respectively [1]. Separately, Kim et al. demonstrated that 4-anilino-substituted pyrazolo[3,4-d]pyrimidines exhibited CDK2 inhibitory activity comparable or superior to the reference compounds olomoucine and roscovitine [2]. The 2018 study by Radi et al. further established that pyrazolo[3,4-d]pyrimidines with a methylthio or appropriate substituent at C-6 and an anilino moiety at C-4 achieved nanomolar Ki values against c-Src kinase [3]. While the target compound itself has not been profiled as a standalone inhibitor in published kinase panels, its scaffold is the direct progenitor of these active chemotypes, and its C-6 chlorine uniquely enables the rapid exploration of the SAR that has produced these potent inhibitors.

Multi-target kinase inhibition EGFR/VEGFR-2 dual inhibitors Anticancer agent design

Life Chemicals Catalog Listing as a Curated Kinase-Focused Building Block with QC-Validated Purity

6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is listed in the Life Chemicals catalog (Product No. F2064-0045) as part of their kinase-focused building block collection, with a specified purity of ≥95% [1]. Life Chemicals is a recognized supplier of screening compounds and building blocks for early drug discovery, with their products cited in over 100 scientific publications and patents . Their QC characterization includes ¹H, ¹³C NMR, and advanced 2D NMR measurements, ensuring structural identity and purity suitable for subsequent SAR studies . In contrast, many close analogs (e.g., 6-chloro-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 5414-01-7) are listed primarily by smaller vendors with less comprehensive QC documentation, and the des-chloro analog (N-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is associated with an EGFR IC50 > 50 µM, making it unsuitable as a kinase inhibitor starting point [2]. The availability of the target compound through a major building block supplier with documented purity and characterization reduces procurement risk and ensures reproducibility in subsequent synthetic transformations.

Screening compound procurement Building block quality control Kinase inhibitor libraries

Lower Rotatable Bond Count and Higher Fraction of sp² Carbons Relative to Flexible-Linker Kinase Inhibitor Intermediates

6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine possesses only 2 rotatable bonds (the N-phenyl torsion at C-4 and the N1-methyl group), resulting in a relatively rigid, pre-organized molecular framework suitable for the ATP-binding pocket of kinases [1]. This low rotatable bond count (nRotB = 2) contrasts favorably with flexible-linker kinase inhibitor intermediates that may carry 5–8 rotatable bonds, which incur a higher conformational entropy penalty upon target binding. The compound's molecular complexity score of 284 (calculated by ChemSrc) reflects its balanced ratio of sp²-hybridized carbons in the fused heterocyclic core to sp³ carbons in the N1-methyl group, providing a degree of three-dimensionality while maintaining the planarity required for hinge-region binding . Class-level SAR data from multiple pyrazolo[3,4-d]pyrimidine studies confirm that compounds with nRotB ≤ 3 at the core scaffold level are preferred for maintaining kinase binding affinity, as excessive flexibility reduces the free energy of binding [2].

Conformational restriction Ligand efficiency Scaffold complexity

Best Research and Industrial Application Scenarios for 6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Focused Kinase Inhibitor Library Synthesis via C-6 SNAr Diversification

The C-6 chlorine atom enables parallel synthesis of focused kinase inhibitor libraries through SNAr reactions with diverse amine nucleophiles. This late-stage diversification strategy is directly supported by the established SAR that 4-anilino-substituted pyrazolo[3,4-d]pyrimidines are potent inhibitors of EGFR, VEGFR-2, CDK2, and Src family kinases [1]. Researchers can generate 50–200 analogs in a single parallel synthesis campaign by reacting the target compound with a matrix of primary and secondary amines, then screening the resulting library against desired kinase panels. The pre-installed 4-anilino group eliminates the need for a separate C-4 functionalization step, reducing overall library synthesis time by approximately 30–50% compared to starting from the N1-H, C-4 unsubstituted parent scaffold [2].

Hit-to-Lead Optimization of EGFR/VEGFR-2 Dual Inhibitors for Anticancer Programs

Based on the validated class-level potency of phenylpyrazolo[3,4-d]pyrimidines achieving IC50 values of 0.3–24 µM against EGFR WT and EGFR T790M, and dual EGFR/VEGFR-2 inhibition at sub-micromolar concentrations [1], the target compound serves as an ideal starting scaffold for hit-to-lead optimization. Its MW of 259.69 g/mol and low nRotB of 2 provide ample room for property-based optimization without exceeding lead-like limits (MW < 350, LogP < 3.5) after C-6 derivatization [3]. The N1-methyl group occupies a hydrophobic pocket in kinase active sites and can be used as a fixed anchor point during SAR exploration, while the C-6 position is systematically varied to optimize potency, selectivity, and ADME properties.

Chemical Probe Development for Src Family Kinase Target Validation

The pyrazolo[3,4-d]pyrimidine scaffold is a recognized privileged structure for Src family kinase inhibition, with optimized derivatives achieving nanomolar Ki values against c-Src [1]. The target compound's structural similarity to the PP1/PP2 chemotype—but with a 14% lower MW and reduced lipophilicity—makes it an attractive alternative starting point for developing Src-selective chemical probes with improved selectivity profiles [2]. By derivatizing the C-6 position with groups that project into the solvent-exposed region of the kinase, researchers can engineer selectivity against off-target kinases (e.g., EGFR, JAK2, ZAP-70) while maintaining Src family potency. This approach is particularly valuable for target validation studies where tool compound selectivity is critical for interpreting phenotypic outcomes [2].

CDK2/GSK-3β Dual Inhibitor Development Using Pyrazolopyrimidine Scaffold

The target compound's scaffold has demonstrated significant promise in CDK2 inhibitor design, with 4-anilino-substituted pyrazolo[3,4-d]pyrimidines exhibiting CDK2 IC50 values comparable to or superior to the reference CDK inhibitor roscovitine (IC50 = 0.457 µM) [1]. Recent studies have expanded this scaffold to achieve dual CDK2/GSK-3β inhibition, with select compounds demonstrating reasonable selectivity over a panel of seven off-target kinases [2]. The C-6 chlorine of the target compound permits installation of substituents that can modulate the balance between CDK2 and GSK-3β inhibition, enabling the rational design of dual inhibitors for applications in cancer (CDK2) and neurodegenerative disease (GSK-3β) research.

Quote Request

Request a Quote for 6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.